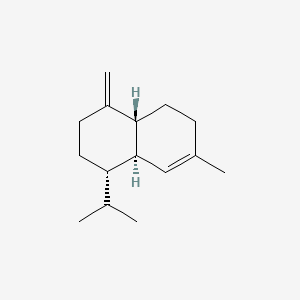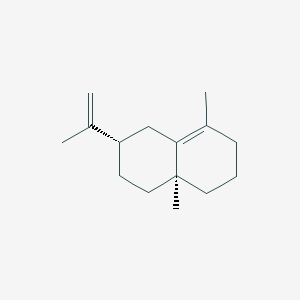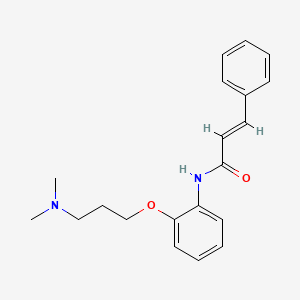
16,18-DH-Doca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,18-Dihydroxydesoxycorticosterone, commonly referred to as 16,18-DH-Doca, is a steroid compound with the molecular formula C21H30O5. It consists of 30 hydrogen atoms, 21 carbon atoms, and 5 oxygen atoms . This compound is a derivative of desoxycorticosterone, a naturally occurring steroid hormone involved in the regulation of electrolyte and water balance in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16,18-Dihydroxydesoxycorticosterone typically involves multi-step organic reactions starting from desoxycorticosterone. The process includes hydroxylation reactions at the 16th and 18th positions of the steroid backbone. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve selective hydroxylation.
Industrial Production Methods
Industrial production of 16,18-Dihydroxydesoxycorticosterone may involve biotechnological approaches using microbial biotransformation. Specific strains of microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. This method is advantageous due to its selectivity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
16,18-Dihydroxydesoxycorticosterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, halogenated steroids, and amino-steroids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
16,18-Dihydroxydesoxycorticosterone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to electrolyte imbalance and hypertension.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research laboratories.
Wirkmechanismus
The mechanism of action of 16,18-Dihydroxydesoxycorticosterone involves its interaction with mineralocorticoid receptors in the body. Upon binding to these receptors, it influences the expression of genes involved in sodium and water reabsorption in the kidneys, thereby regulating blood pressure and electrolyte balance . The compound also affects the activity of enzymes such as NADPH oxidase, which plays a role in oxidative stress and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
16,18-Dihydroxydesoxycorticosterone can be compared with other similar steroid compounds such as:
Desoxycorticosterone: The parent compound, which lacks the hydroxyl groups at the 16th and 18th positions.
Corticosterone: Another steroid hormone involved in stress response and immune regulation.
Aldosterone: A mineralocorticoid hormone with a similar role in electrolyte balance but with different structural features.
The uniqueness of 16,18-Dihydroxydesoxycorticosterone lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
42280-41-1 |
|---|---|
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13R,14S,16R,17R)-16-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-6-4-13(24)8-12(20)2-3-14-15(20)5-7-21(11-23)16(14)9-17(25)19(21)18(26)10-22/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15+,16+,17-,19-,20+,21-/m1/s1 |
InChI-Schlüssel |
LQDWRDKUGCBNNG-ZCFNEMSWSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)CO |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
Synonyme |
16 alpha,18-dihydroxydeoxycorticosterone 16,18-DH-DOCA 16,18-dihydroxydesoxycorticosterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)
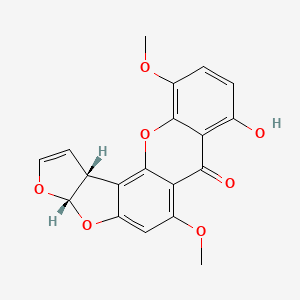
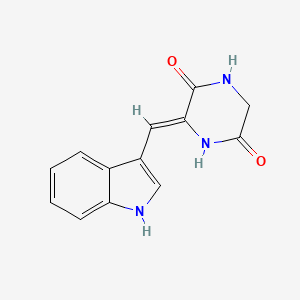
![5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-on](/img/structure/B1234227.png)
![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)
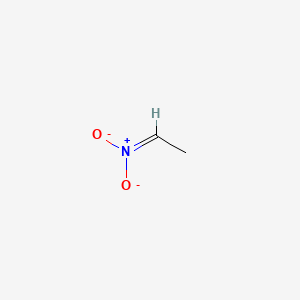


![(2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine](/img/structure/B1234239.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
